Isoquinoline-5-carbaldehyde
Description
Isoquinoline-5-carbaldehyde (CAS 80278-67-7) is an aromatic heterocyclic compound with the molecular formula C₁₀H₇NO. It consists of an isoquinoline backbone substituted with a formyl (-CHO) group at the 5-position. This aldehyde functional group renders the compound highly reactive, making it a valuable intermediate in organic synthesis, particularly for constructing pharmaceuticals, ligands, and agrochemicals . Its structure (Fig. 1) enables participation in condensation reactions, nucleophilic additions, and metal-catalyzed cross-couplings.
Properties
IUPAC Name |
isoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSABOCKMOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426879 | |
| Record name | isoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80278-67-7 | |
| Record name | isoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-carboxaldehyde | |
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Preparation Methods
Direct Formylation of Isoquinoline Derivatives
One classical approach to prepare isoquinoline-5-carbaldehyde involves the selective formylation of isoquinoline or its substituted derivatives at the 5-position. This method typically uses electrophilic substitution reactions under controlled conditions.
Example: A patent describes the preparation of isoquinoline derivatives by reacting isoquinoline compounds with formylating agents in the presence of catalysts such as boric acid and formic acid under reflux conditions in tetrahydrofuran solvent. The reaction parameters, such as molar ratios (e.g., compound to boric acid ratio of 1:0.1–0.2), temperature, and solvent choice, are optimized to achieve high yields and selectivity.
Purification: After reaction completion, the product is isolated by solvent removal under reduced pressure, followed by chromatographic purification using silica gel columns and elution with mixed solvents (e.g., ethyl acetate and n-heptane) to obtain pure this compound.
Carbonylation of Halogenated Isoquinolines
A more modern and efficient method involves the carbonylation of halogenated isoquinolines, such as 6-bromoisoquinoline, under carbon monoxide atmosphere using palladium catalysts.
Procedure: The halogenated isoquinoline is reacted with sodium acetate in a mixed solvent system (DMF:methanol 1:1) with palladium acetate and triphenylphosphine as catalysts under 3 bar CO pressure at 95–105 °C. This reaction introduces the formyl group at the desired position via a carbonylation mechanism.
Subsequent Reduction: The intermediate formed can be further reduced using lithium aluminum hydride in anhydrous tetrahydrofuran at low temperatures (-5 to 0 °C) to yield this compound after workup and purification.
Advantages: This method offers regioselectivity and good yields, leveraging industrially available reagents and mild reaction conditions.
Condensation and Cyclization Routes
Some synthetic routes involve the condensation of isoquinoline derivatives with aldehydes or hydrazides, followed by cyclization or functional group transformations to yield this compound or its derivatives.
Hydrazone Formation: Isoquinoline-5-sulphonohydrazide can be condensed with aldehydes in ethanol at room temperature, stirring for 30–120 minutes. The product precipitates upon solvent removal and addition of cold water, followed by filtration and washing. While this method is more commonly used for derivatives, it demonstrates the versatility of this compound as a synthetic intermediate.
Oxime Derivatives: this compound oxime can be synthesized and further reacted with dibromoalkanes in dimethylformamide under reflux to form bisisoquinolinium salts, indicating the aldehyde’s utility in complex molecule synthesis.
Catalytic Annulation and Cross-Coupling Strategies
Recent advances in isoquinoline chemistry include catalytic annulation and cross-coupling reactions that indirectly lead to this compound or its analogs.
Rhodium and Palladium Catalysis: Rhodium(III)-catalyzed [4 + 2] annulation and palladium(II)-catalyzed oxidative intramolecular C–C bond formation have been reported for the synthesis of isoquinoline-fused compounds. These methods involve C–H activation and functionalization steps that can be adapted for the preparation of this compound derivatives.
Microwave-Assisted Protocols: Microwave irradiation has been used to accelerate palladium-catalyzed Sonogashira coupling and tandem cyclization reactions starting from o-bromobenzaldehydes, providing efficient access to isoquinoline frameworks.
Summary Table of Preparation Methods
Research Findings and Yields
The direct formylation method reported yields of isoquinoline derivatives around 83.4% after purification.
Carbonylation methods provide moderate to good yields, with the palladium-catalyzed carbonylation followed by reduction giving high purity aldehyde products.
Condensation reactions for hydrazone derivatives proceed efficiently at room temperature with straightforward isolation, though these are more relevant for derivative synthesis rather than direct aldehyde preparation.
Catalytic annulation and cross-coupling methods yield isoquinoline-fused compounds in yields ranging from 54% to 99%, demonstrating the versatility of isoquinoline chemistry but requiring more complex setups.
Physical and Chemical Properties Relevant to Preparation
This compound is a white to light yellow powder, air sensitive, with a melting point of 116–120 °C and a predicted boiling point around 332 °C.
It requires storage in a sealed, dry, and dark environment to maintain stability during and after synthesis.
This comprehensive overview of this compound preparation methods highlights the diversity of synthetic strategies, from classical formylation and carbonylation to advanced catalytic processes. Each method offers distinct advantages depending on the scale, desired purity, and available resources, making this compound accessible for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinoline-5-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields isoquinoline-5-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Isoquinoline-5-carboxylic acid.
Reduction: Isoquinoline-5-methanol.
Substitution: Secondary or tertiary alcohols.
Scientific Research Applications
Isoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural products.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoquinoline-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may interact with microbial enzymes, exhibiting antimicrobial properties. The specific mechanism depends on the structure of the derivative and its target .
Comparison with Similar Compounds
Molecular Properties :
- Molecular Weight: 157.17 g/mol
- IUPAC Name: Isoquinoline-5-carbaldehyde
- Synonyms: 5-Formylisoquinoline, 5-Isoquinolinecarboxaldehyde
- Key Applications: Precursor for antitumor agents, antimicrobial agents, and coordination complexes .
Comparison with Structurally Similar Compounds
1-Chlorothis compound
Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol CAS: 223671-52-1
Key Differences :
- Substitution: A chlorine atom replaces a hydrogen at the 1-position of the isoquinoline ring (Fig. 2).
- Electronic Effects : The electron-withdrawing chlorine atom increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions.
- Applications : Used in synthesizing halogenated pharmaceuticals, where the chlorine serves as a leaving group or stabilizes reactive intermediates.
5-Chloroisoquinoline
Molecular Formula: C₉H₆ClN Molecular Weight: 163.61 g/mol CAS: Not explicitly listed (referenced indirectly in )
Key Differences :
- Functional Group : Lacks the aldehyde moiety, featuring only a chlorine substituent at the 5-position.
- Reactivity : Primarily undergoes electrophilic substitution reactions (e.g., nitration, sulfonation) rather than aldehyde-mediated condensations.
- Applications : Intermediate in antiviral and anticancer drug synthesis.
Comparative Data Table
Research Findings and Trends
- Synthetic Utility: this compound’s aldehyde group is pivotal in forming Schiff bases for metal-organic frameworks (MOFs), as demonstrated in recent catalysis studies .
- Chlorinated Analogs: 1-Chlorothis compound shows improved stability in acidic conditions compared to the parent compound, making it preferable in peptide coupling reactions .
- Limitations: 5-Chloroisoquinoline’s lack of an aldehyde group restricts its use in condensation reactions but broadens its utility in halogen-exchange methodologies .
Biological Activity
Isoquinoline-5-carbaldehyde (I5C) is a compound belonging to the isoquinoline family, known for its diverse biological activities, including antitumor, antibacterial, and neuroprotective effects. This article reviews the biological activity of I5C, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₀H₇NO
- Molecular Weight : 157.17 g/mol
- Melting Point : 119 °C
Antitumor Activity
Recent studies have highlighted the antitumor potential of I5C and its derivatives. In vitro assays demonstrated that I5C exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| MGC-803 | 5.1 | Inhibits cell proliferation |
| HGC-27 | 7.6 | Induces apoptosis |
| H1975 | 11.0 | Moderate cytotoxicity |
I5C has been shown to cause G2/M phase arrest in cancer cells, inhibit migration and invasion, and increase the Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .
Antiviral Activity
Isoquinoline derivatives, including I5C, have also been investigated for their antiviral properties. Research indicates that these compounds can interfere with viral replication mechanisms:
| Active Compound | Virus Type | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Berberine | HSV | 165.7 | Suppresses NF-κB activation |
| I5C Derivatives | SARS-CoV-2 | Varies | Modulates immune response |
Isoquinoline alkaloids have demonstrated efficacy against a variety of viral strains by targeting specific pathways involved in viral replication .
Neuroprotective Effects
In studies focused on neurodegenerative diseases, I5C has shown promise in enhancing cholinesterase reactivation, which is crucial for treating conditions like Alzheimer's disease:
| Compound | Enzyme Targeted | Reactivation Efficacy |
|---|---|---|
| I5C | Acetylcholinesterase | Moderate compared to obidoxime |
| I5C Derivatives | Butyrylcholinesterase | Enhanced reactivation |
These findings suggest that isoquinoline derivatives may be useful in developing treatments for neurodegenerative disorders .
Case Studies
- Anticancer Study : In a study involving MGC-803 and HGC-27 cell lines, I5C was administered at various concentrations to assess its cytotoxic effects. Results indicated a dose-dependent response with significant apoptosis observed at lower concentrations.
- Antiviral Study : A series of isoquinoline derivatives were tested against SARS-CoV-2 in vitro, revealing promising antiviral activity through modulation of immune pathways.
Q & A
Q. What are the standard synthetic routes for Isoquinoline-5-carbaldehyde, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For Friedel-Crafts methods, optimal conditions (e.g., AlCl₃ as a catalyst, dichloromethane solvent, 0–5°C) yield ~60–70% purity, but require post-synthesis purification via column chromatography (eluent: hexane/ethyl acetate) to remove acetylated byproducts . Alternative routes like Vilsmeier-Haack formylation may introduce regioselectivity challenges, necessitating NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity .
Q. How can researchers validate the identity and purity of this compound?
- Spectroscopic validation : ¹H NMR (δ 10.1 ppm for aldehyde proton), ¹³C NMR (δ 192–195 ppm for carbonyl), and IR (stretching at ~1700 cm⁻¹) .
- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. Purity >95% is recommended for pharmacological assays .
- Quantitative data : Include a table comparing retention times and spectral peaks against reference standards .
Q. What solvent systems are optimal for stabilizing this compound in solution?
Stability studies show that anhydrous DMSO or dichloromethane minimizes aldehyde oxidation. Avoid protic solvents (e.g., methanol), which accelerate degradation (t½ < 24 hours at 25°C). For long-term storage, freeze aliquots at -20°C under argon .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies:
- Dynamic NMR : Resolve tautomeric equilibria by analyzing temperature-dependent shifts (e.g., 25–60°C) .
- High-resolution MS : Differentiate isobaric impurities (e.g., m/z 157.063 vs. 157.052 for C₁₀H₇NO).
- Control experiments : Compare synthetic batches using identical reagents and purification protocols .
Q. What mechanistic insights guide the design of this compound-based inhibitors for enzymatic studies?
- Docking simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases).
- Structure-activity relationships (SAR) : Modify the aldehyde group to ketones or esters and assess IC₅₀ shifts. Example: Methyl substitution reduces inhibitory potency by ~40% due to steric hindrance .
- Kinetic assays : Monitor enzyme inhibition via fluorescence polarization or SPR, ensuring buffer compatibility (pH 7.4, 0.01% Tween-20) .
Q. How do researchers address reproducibility challenges in this compound-mediated multicomponent reactions?
- Standardized protocols : Pre-dry solvents (molecular sieves) and substrates (vacuum oven, 50°C).
- Catalyst screening : Compare FeCl₃ vs. Bi(OTf)₃ for regioselectivity in imine formation.
- Data reporting : Include detailed reaction parameters (e.g., stirring rate, inert gas flow) in supplementary materials to enable replication .
Q. What computational methods predict the reactivity of this compound in photochemical applications?
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G* level to model excited-state behavior.
- TD-DFT : Predict UV-Vis absorption maxima (e.g., λmax ~320 nm for π→π* transitions) .
- Solvent effects : Apply the polarizable continuum model (PCM) to simulate acetonitrile vs. toluene environments .
Methodological Frameworks
Q. How to design a study evaluating this compound’s role in metal-organic frameworks (MOFs)?
- Hypothesis : The aldehyde group enhances MOF porosity via Schiff-base linkages.
- Experimental design :
- Synthesize MOFs with/without this compound.
- Characterize porosity via BET surface area analysis.
- Compare CO₂ adsorption capacities (mmol/g at 1 bar, 298 K) .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity assays?
- Dose-ranging studies : Use 3–5 log-scale concentrations (e.g., 1–100 μM).
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
Ethical and Reproducibility Considerations
Q. How to ensure ethical sourcing of literature on this compound’s biological activity?
- Citation ethics : Use Zotero or EndNote to track references, avoiding redundant self-citations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
